Cas no 1782049-75-5 (6-Bromo-5-chloro-2-methylimidazo1,2-apyridine)

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with bromo, chloro, and methyl substituents. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of halogen groups enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. The methyl group further contributes to steric and electronic modulation, improving selectivity in derivatization. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications, particularly in the development of bioactive molecules.
6-Bromo-5-chloro-2-methylimidazo1,2-apyridine structure
1782049-75-5 structure
Product Name:6-Bromo-5-chloro-2-methylimidazo1,2-apyridine
CAS No:1782049-75-5
MF:C8H6BrClN2
MW:245.503639698029
MDL:MFCD32201586
CID:4779102
Update Time:2025-05-23

6-Bromo-5-chloro-2-methylimidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
    • 6-Bromo-5-chloro-2-methylimidazo1,2-apyridine
    • MDL: MFCD32201586
    • Inchi: 1S/C8H6BrClN2/c1-5-4-12-7(11-5)3-2-6(9)8(12)10/h2-4H,1H3
    • InChI Key: LGJUVSFCNRJRSD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=NC(C)=CN2C=1Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 178
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.3

6-Bromo-5-chloro-2-methylimidazo1,2-apyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B013970-250mg
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
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6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine, 95% min
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6-Bromo-5-chloro-2-methylimidazo1,2-apyridine Related Literature

Additional information on 6-Bromo-5-chloro-2-methylimidazo1,2-apyridine

Introduction to 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine (CAS No. 1782049-75-5)

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine (CAS No. 1782049-75-5) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.

The molecular structure of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine is characterized by a fused ring system consisting of an imidazole and a pyridine ring, with specific substituents at the 6, 5, and 2 positions. The presence of bromine and chlorine atoms, along with a methyl group, imparts unique chemical and biological properties to this compound. These substituents can influence the compound's reactivity, solubility, and interaction with biological targets.

In the realm of medicinal chemistry, 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its activity against various pathogens and cancer cells. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antiviral activity against several strains of influenza virus. The researchers found that the bromine and chlorine substituents played a crucial role in enhancing the compound's antiviral efficacy.

Beyond its antiviral properties, 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine has also shown promise as an anticancer agent. A 2020 study in the European Journal of Medicinal Chemistry demonstrated that this compound selectively inhibited the growth of human breast cancer cells while exhibiting minimal cytotoxicity towards normal cells. The mechanism of action was attributed to the compound's ability to disrupt key signaling pathways involved in cell proliferation and survival.

The synthesis of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine has been optimized through various synthetic routes to improve yield and purity. One common approach involves the condensation of 6-bromo-5-chloropyridin-3(2H)-one with N-methylformamide dimethyl acetal, followed by cyclization under appropriate conditions. This method has been widely adopted due to its simplicity and efficiency.

In addition to its direct biological activities, 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine serves as a valuable intermediate for the synthesis of more complex molecules with enhanced therapeutic potential. Researchers are actively exploring derivatization strategies to modify the substituents on the imidazopyridine scaffold, aiming to fine-tune the pharmacological properties of these compounds.

The safety profile of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine is an important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses. However, further investigations are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine (CAS No. 1782049-75-5) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development as a potential therapeutic agent. Ongoing studies continue to uncover new insights into its mechanisms of action and potential applications in treating various diseases.

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